molecular formula C9H17NO2 B14229268 (1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid CAS No. 820236-35-9

(1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid

Cat. No.: B14229268
CAS No.: 820236-35-9
M. Wt: 171.24 g/mol
InChI Key: KJMFBUFJFBDJHK-RNJXMRFFSA-N
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Description

(1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: Introduction of the amino and carboxylic acid groups is achieved through a series of reactions, including amination and carboxylation.

    Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or reagents to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Catalysis: Employing chiral catalysts to ensure enantioselectivity.

    Purification: Advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products

The major products formed from these reactions include various derivatives such as amides, alcohols, and oxo compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its unique structure.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and fine chemicals, contributing to the production of high-value products.

Mechanism of Action

The mechanism of action of (1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity, influencing the pathways it affects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,3S)-2-Amino-3-(methyl)cyclopentane-1-carboxylic acid
  • (1R,2S,3S)-2-Amino-3-(ethyl)cyclopentane-1-carboxylic acid
  • (1R,2S,3S)-2-Amino-3-(butyl)cyclopentane-1-carboxylic acid

Uniqueness

(1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid is unique due to its specific chiral centers and the presence of the isopropyl group, which can influence its reactivity and interactions compared to other similar compounds.

Properties

CAS No.

820236-35-9

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(1R,2S,3S)-2-amino-3-propan-2-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-5(2)6-3-4-7(8(6)10)9(11)12/h5-8H,3-4,10H2,1-2H3,(H,11,12)/t6-,7+,8-/m0/s1

InChI Key

KJMFBUFJFBDJHK-RNJXMRFFSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]([C@H]1N)C(=O)O

Canonical SMILES

CC(C)C1CCC(C1N)C(=O)O

Origin of Product

United States

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